4,4-Dimethyl-1,4-azasilinane

Antitubercular MmpL3 Inhibitor Silicon Switch

4,4-Dimethyl-1,4-azasilinane (CAS 130596-59-7) is a silicon-containing six-membered heterocycle (a sila-azacycle), representing a heavier congener of piperidine. The strategic replacement of the carbon atom at the 4-position with a silicon atom creates a distinct silapiperidine scaffold with altered physicochemical and conformational properties.

Molecular Formula C6H15NSi
Molecular Weight 129.28 g/mol
CAS No. 130596-59-7
Cat. No. B3097251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1,4-azasilinane
CAS130596-59-7
Molecular FormulaC6H15NSi
Molecular Weight129.28 g/mol
Structural Identifiers
SMILESC[Si]1(CCNCC1)C
InChIInChI=1S/C6H15NSi/c1-8(2)5-3-7-4-6-8/h7H,3-6H2,1-2H3
InChIKeyXLWLHLUICDJBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-1,4-azasilinane (CAS 130596-59-7): A Silicon-Containing Piperidine Bioisostere for Advanced Drug Discovery and Chemical Synthesis


4,4-Dimethyl-1,4-azasilinane (CAS 130596-59-7) is a silicon-containing six-membered heterocycle (a sila-azacycle), representing a heavier congener of piperidine [1]. The strategic replacement of the carbon atom at the 4-position with a silicon atom creates a distinct silapiperidine scaffold with altered physicochemical and conformational properties [2]. This compound serves as a key building block in medicinal chemistry for the synthesis of novel drug candidates, leveraging the 'silicon switch' strategy to improve upon the drug-like properties of traditional carbon-based structures [3].

Why 4,4-Dimethyl-1,4-azasilinane Cannot Be Replaced by a Standard Piperidine: Evidence-Based Differentiation for Procurement


Generic substitution with a standard carbon-based piperidine is not feasible due to the fundamental physicochemical and pharmacological alterations imparted by the carbon-to-silicon switch. This substitution is not bioequivalent; it introduces a 'silicon switch' that can lead to improved efflux stability and altered lipophilicity, which are critical for optimizing drug-like properties [1]. Furthermore, the 4,4-dimethyl substitution pattern is essential for creating potent anti-tubercular agents, as it forms a core pharmacophore in advanced MmpL3 inhibitors [2]. Simply using a non-silylated piperidine would result in a complete loss of this specific biological activity and the unique conformational properties conferred by the silapiperidine ring, as evidenced by its use in conformational analysis studies [3].

Quantitative Evidence Guide: Differentiating 4,4-Dimethyl-1,4-azasilinane from Analogs via Potency, Solubility, and Lipophilicity Data


Superior Anti-Mycobacterial Potency of 4,4-Dimethyl-1,4-azasilinane-Derived Pyrazoles Compared to a Non-Silylated Analog

In a direct head-to-head comparison, the incorporation of the 4,4-dimethyl-1,4-azasilinane moiety into a pyrazole scaffold (compounds 2 and 3) resulted in a significant increase in anti-tubercular potency compared to a non-silylated baseline (compound 1) [1].

Antitubercular MmpL3 Inhibitor Silicon Switch

Physicochemical Property Modulation: Quantifiable Impact on Lipophilicity and Aqueous Solubility

The 4,4-dimethyl-1,4-azasilinane-containing compounds exhibit a range of lipophilicities (logD) and aqueous solubilities that are tunable by further derivatization, offering a clear advantage over a static piperidine core. Compound 2, for example, has a high logD of 5.2 and low solubility of 30 μM, while optimized analogs like compound 4 (logD 2.6, solubility 145 μM) and compound 5 (logD 3.1, solubility 165 μM) demonstrate a significant improvement in drug-like properties [1].

Drug-like Properties logD Aqueous Solubility

Enhanced Selectivity Index Through Optimized Cytotoxicity Profile

Derivatives of 4,4-dimethyl-1,4-azasilinane demonstrate a wide and tunable selectivity index (SI), a critical measure of a compound's safety margin. Compound 5, for instance, exhibits a favorable SI of >500, calculated from its MIC (0.10 μM) and its HepG2 cytotoxicity (IC50 >50 μM), compared to Compound 2 which has an MIC of 0.02 μM but a lower SI of 1400 due to a HepG2 IC50 of 28 μM [1].

Selectivity Index Cytotoxicity HepG2

Verified High Purity for Reproducible Synthetic Outcomes

As a commercially available building block, 4,4-Dimethyl-1,4-azasilinane is supplied with a verified purity of 98%, ensuring a reliable and reproducible starting material for chemical synthesis .

Chemical Purity QC Building Block

Best Research and Industrial Applications for 4,4-Dimethyl-1,4-azasilinane


Medicinal Chemistry: Optimization of MmpL3 Inhibitors for Tuberculosis

This compound is a critical starting material for the synthesis of potent antitubercular agents targeting MmpL3. Quantitative SAR data demonstrates that derivatization of the 4,4-dimethyl-1,4-azasilinane core can yield compounds with sub-100 nM MIC values (e.g., Compound 2, MIC 0.02 μM) and a tunable selectivity index (e.g., Compound 5, SI >500) [1]. This data supports its use in lead optimization programs aimed at improving drug-like properties.

Drug Discovery: Exploration of Silicon-Based Bioisosteres

4,4-Dimethyl-1,4-azasilinane serves as a primary building block for exploring the 'silicon switch' strategy in drug design. Its unique silapiperidine scaffold is known to confer improved efflux stability and altered lipophilicity compared to its carbon-based piperidine analog [2]. This makes it a valuable tool for medicinal chemists seeking to overcome issues like drug resistance and poor pharmacokinetics in established pharmacophores.

Conformational Analysis and Chemical Research

The compound and its N-substituted derivatives are valuable models for studying ring conformation and dynamics in silicon-containing heterocycles. Its well-defined structure allows for detailed analysis via variable-temperature NMR spectroscopy and quantum chemical calculations, providing fundamental insights into the steric and electronic effects of silicon incorporation [3]. This application supports basic research in physical organic chemistry and materials science.

Synthesis of Novel Agrochemicals and Repellents

Patents describe the use of 4,4-Dimethyl-1,4-azasilinane as a key intermediate in the synthesis of cyclic aza-sila compounds with insect repellent activity [4]. This application scenario supports industrial research and development in the agrochemical sector for the discovery of new, effective pest control agents.

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